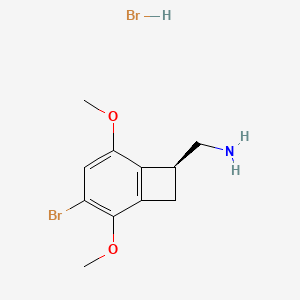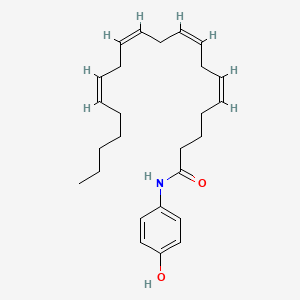
TCB-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclic cytosine (tC), a fluorescent base analogue, shares some structural similarities that might be relevant when discussing TCB-2. tC's unique fluorescence properties and minimal influence on nucleic acid structures make it an interesting compound for molecular studies, potentially offering insight into the structural uniqueness of TCB-2-like molecules (Sandin, Lincoln, Brown, & Wilhelmsson, 2007).
Synthesis Analysis
The synthesis of tC, as an example, involves a straightforward process culminating in the tC phosphoramidite for DNA solid-phase synthesis. This process, taking approximately eight days, plus one for incorporation and purification, showcases the complexity involved in synthesizing intricate molecules which could be analogous to the synthesis pathways of TCB-2 (Sandin et al., 2007).
Molecular Structure Analysis
While specific details on TCB-2's molecular structure were not directly available, the molecular analysis of tC and similar compounds highlights the importance of understanding the structural dynamics that influence functionality and interaction with biological systems. The incorporation of tC into oligonucleotides without affecting the overall structure and dynamics of nucleic acids suggests a potential for complex molecular interactions within TCB-2's structure (Sandin et al., 2007).
Chemical Reactions and Properties
The chemical properties of molecules similar to TCB-2, such as tC, reveal their interaction capabilities, particularly in fluorescence resonance energy transfer and anisotropy measurements. This suggests a complex interplay of chemical reactions and properties that could be explored further in the context of TCB-2 (Sandin et al., 2007).
Physical Properties Analysis
Although direct information on TCB-2's physical properties was not found, the synthesis and application of tC provide insights into the physical properties analysis of similar compounds. The stability of tC in various conditions and its incorporation into biological studies might mirror the physical properties that TCB-2 exhibits, such as stability under specific conditions and reactivity (Sandin et al., 2007).
Chemical Properties Analysis
The chemical properties, particularly of synthesized molecules like tC, highlight the potential for TCB-2 to interact in biological systems in a way that minimally influences the overall structure and functionality, suggesting a sophisticated balance of chemical properties necessary for its application and study (Sandin et al., 2007).
Scientific Research Applications
TCB-2, alongside other cyclobutanones like 2-dodecykyclobutanone, has been identified in irradiated liquid whole egg. These compounds are absent in unirradiated samples, suggesting their potential as specific markers for irradiated foods containing fat (Crone et al., 1993).
A new analytical procedure using accelerated solvent extraction was developed for detecting gamma-ray-irradiated fat-containing foodstuffs by analyzing 2-alkylcyclobutanones, including TCB-2. This method showed good recovery rates and dose-response relations in various meat and fish samples, indicating the usefulness of TCB-2 in identifying irradiated foods (Obana et al., 2005).
The presence of TCB-2 and related compounds in irradiated prawns was confirmed using thermoluminescence and 2-alkylcyclobutanone analyses. Both TCB-2 and 2-dodecylcyclobutanone were detectable in all irradiated samples and their production correlated with the applied dose, highlighting the role of TCB-2 as a reliable marker for identifying irradiated seafood (Chen et al., 2011).
A study on the analysis of 2-alkylcyclobutanones in various nuts, including nutmeg and cashew nuts, was conducted to re-evaluate the uniqueness of these compounds for irradiated food identification. The study found that TCB-2 and related compounds are valid biomarkers for identifying irradiated food, as they were either absent or below detection limits in non-irradiated samples (Leung et al., 2013).
Safety And Hazards
Future Directions
While there are few reports on TCB-2, it’s known that it has 65-fold greater effects on signaling via the phosphoinositide versus arachidonic acid pathways . This suggests that TCB-2 could be useful for future research in understanding these pathways and their roles in various physiological processes.
properties
IUPAC Name |
[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2.BrH/c1-14-9-4-8(12)11(15-2)7-3-6(5-13)10(7)9;/h4,6H,3,5,13H2,1-2H3;1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMMXVZAUGQKRF-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(C2)CN)OC)Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C2=C1[C@H](C2)CN)OC)Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16086372 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)
![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)


